molecular formula C34H54O3S B14460425 Cholestan-3-yl 4-methylbenzene-1-sulfonate CAS No. 21843-10-7

Cholestan-3-yl 4-methylbenzene-1-sulfonate

Cat. No.: B14460425
CAS No.: 21843-10-7
M. Wt: 542.9 g/mol
InChI Key: IAEKFZXJTDNGTI-UHFFFAOYSA-N
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Description

Cholestan-3-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C34H54O3S It is a derivative of cholestane, a saturated steroid, and contains a sulfonate ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholestan-3-yl 4-methylbenzene-1-sulfonate typically involves the esterification of cholestanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to accommodate higher volumes of reactants

    Continuous Stirring: Ensures uniform mixing and reaction efficiency

    Purification: Techniques such as recrystallization or column chromatography to obtain pure product

Chemical Reactions Analysis

Types of Reactions

Cholestan-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acids

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively

Major Products Formed

    Oxidation: Formation of 4-methylbenzenesulfonic acid derivatives

    Reduction: Formation of cholestan-3-yl sulfide

    Substitution: Formation of brominated or nitrated derivatives of the benzene ring

Scientific Research Applications

Cholestan-3-yl 4-methylbenzene-1-sulfonate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules

    Biology: Studied for its potential effects on cellular processes and membrane dynamics

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cholestan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with amino acid residues in proteins, affecting their function. Additionally, the cholestane backbone can integrate into lipid membranes, influencing membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cholesteryl 4-methylbenzenesulfonate
  • Cholestan-3-yl p-toluenesulfonate
  • Cholesteryl p-toluenesulfonate

Uniqueness

Cholestan-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of a cholestane backbone and a 4-methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.

Properties

CAS No.

21843-10-7

Molecular Formula

C34H54O3S

Molecular Weight

542.9 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C34H54O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-11,13-14,23,25-27,29-32H,7-9,12,15-22H2,1-6H3

InChI Key

IAEKFZXJTDNGTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5C(C)CCCC(C)C)C)C

Origin of Product

United States

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